molecular formula C13H19NO B14337562 (E)-N-(2-Butoxyethyl)-1-phenylmethanimine CAS No. 105427-37-0

(E)-N-(2-Butoxyethyl)-1-phenylmethanimine

Cat. No.: B14337562
CAS No.: 105427-37-0
M. Wt: 205.30 g/mol
InChI Key: WPWYMWXUIMJNNI-UHFFFAOYSA-N
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Description

(E)-N-(2-Butoxyethyl)-1-phenylmethanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-Butoxyethyl)-1-phenylmethanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, benzaldehyde reacts with 2-butoxyethylamine under acidic or basic conditions to form the imine. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CHO} + \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{NCH}_2\text{CH}_2\text{OC}_4\text{H}_9} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Oxime or nitrile.

    Reduction: Corresponding amine.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

(E)-N-(2-Butoxyethyl)-1-phenylmethanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-Butoxyethyl)-1-phenylmethanimine involves its interaction with molecular targets through the imine group. The imine can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds or the modification of existing ones.

Comparison with Similar Compounds

  • (E)-N-(2-Methoxyethyl)-1-phenylmethanimine
  • (E)-N-(2-Ethoxyethyl)-1-phenylmethanimine
  • (E)-N-(2-Propoxyethyl)-1-phenylmethanimine

Comparison: (E)-N-(2-Butoxyethyl)-1-phenylmethanimine is unique due to the presence of the butoxyethyl group, which imparts specific chemical and physical properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxyethyl group provides increased hydrophobicity and potential for different reactivity patterns.

Properties

CAS No.

105427-37-0

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-butoxyethyl)-1-phenylmethanimine

InChI

InChI=1S/C13H19NO/c1-2-3-10-15-11-9-14-12-13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3

InChI Key

WPWYMWXUIMJNNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCN=CC1=CC=CC=C1

Origin of Product

United States

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